molecular formula C17H18O2 B7775522 4-Tert-butylphenyl benzoate CAS No. 14041-81-7

4-Tert-butylphenyl benzoate

Cat. No.: B7775522
CAS No.: 14041-81-7
M. Wt: 254.32 g/mol
InChI Key: OWZCLYMEMJOKAC-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl benzoate is an organic compound with the chemical formula C17H18O2. It is known for its use in various scientific and industrial applications, particularly in the field of materials science. The compound consists of a benzoate ester linked to a tert-butylphenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylphenyl benzoate typically involves the esterification of 4-tert-butylphenol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylphenyl benzoate undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-tert-butylphenol and benzoic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form alcohols.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Nitration: 4-tert-butyl-2-nitrophenyl benzoate.

    Hydrolysis: 4-tert-butylphenol and benzoic acid.

    Oxidation: 4-tert-butylquinone.

Scientific Research Applications

4-Tert-butylphenyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its ester functional group.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of polymers and resins, particularly in the manufacture of optical materials.

Mechanism of Action

The mechanism of action of 4-tert-butylphenyl benzoate primarily involves its interaction with various molecular targets through its ester and aromatic functional groups. The ester group can undergo hydrolysis, releasing the active phenol and benzoic acid moieties, which can then participate in further biochemical reactions. The aromatic ring can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Tert-butylphenol: Shares the tert-butylphenyl group but lacks the benzoate ester.

    Benzoic Acid: Contains the benzoate moiety but lacks the tert-butylphenyl group.

    Phenyl Benzoate: Similar ester structure but with a phenyl group instead of tert-butylphenyl.

Uniqueness: 4-Tert-butylphenyl benzoate is unique due to the presence of both the tert-butylphenyl and benzoate groups, which confer distinct chemical properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability, while the benzoate ester enhances its solubility and potential for hydrolysis.

Properties

IUPAC Name

(4-tert-butylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-9-11-15(12-10-14)19-16(18)13-7-5-4-6-8-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZCLYMEMJOKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930802
Record name 4-tert-Butylphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14041-81-7
Record name MLS000736554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6731
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-Butylphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TERT-BUTYL)-PHENYL BENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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